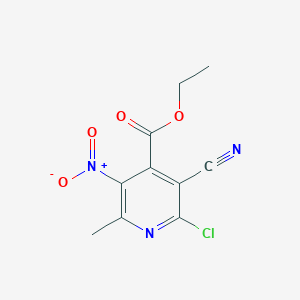

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Description

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS 72701-63-4) is a pyridine derivative with the molecular formula C₁₀H₈ClN₃O₄ and a molecular weight of 269.643 g/mol. It appears as a white crystalline powder with a purity ≥95% and is primarily used as a high-value intermediate in pharmaceuticals, skincare, and medical industries . Its structure features a chloro (-Cl), cyano (-CN), methyl (-CH₃), and nitro (-NO₂) group on the pyridine ring, which collectively enhance its electrophilicity and reactivity in substitution reactions. The compound is synthesized via multi-step processes, including halogenation, nitration, and esterification, as reported by ENAO Chemical Co., Ltd., which utilizes advanced analytical tools (e.g., HPLC, GC) for quality control .

Properties

IUPAC Name |

ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4/c1-3-18-10(15)7-6(4-12)9(11)13-5(2)8(7)14(16)17/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHVSYSJEKTOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289568 | |

| Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72701-63-4 | |

| Record name | 72701-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Process

The nitration of ethyl 2-chloro-6-methylisonicotinate involves the following:

Reagents : A mixture of concentrated nitric acid and sulfuric acid.

Temperature Control : The reaction should be maintained at temperatures between $$0$$ °C to $$5$$ °C to minimize side reactions.

For the introduction of the cyano group:

Reagents : Sodium cyanide or other cyanating agents.

Medium : Typically carried out in an aqueous solution or organic solvent under controlled conditions to ensure effective substitution.

In industrial settings, the production of ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate may utilize continuous flow reactors for enhanced efficiency. This method allows for better control over reaction parameters, leading to improved yield and purity. Key features include:

Automated Systems : These systems ensure consistent reaction conditions and minimize human error.

Optimization Techniques : Parameters such as temperature, pressure, and reagent concentrations are optimized for maximum output.

The compound can undergo various reactions beyond its initial synthesis:

Oxidation

The nitro group can be reduced to form corresponding amines using reagents like hydrogen gas with palladium on carbon as catalysts.

Substitution Reactions

The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to derivatives with varied biological activities.

Reduction Reactions

Using metal hydrides or catalytic hydrogenation methods can convert the nitro group into an amine functionality.

Handling this compound requires adherence to strict safety protocols due to its reactive nature:

Use fume hoods to avoid inhalation of vapors.

Store under inert atmospheres and at low temperatures to prevent decomposition.

The preparation of this compound involves intricate synthetic routes that can be optimized for better yields in both laboratory and industrial settings. Understanding the reaction mechanisms, conditions, and safety protocols is essential for successful synthesis and application in medicinal chemistry.

Scientific Research Applications

Chemistry

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new chemical entities due to its unique functional groups that allow for further chemical modifications.

Biology

Research indicates that this compound exhibits bioactive properties , making it a subject of interest in biological studies. It has been investigated for:

- Antimicrobial Activity : Studies have shown that derivatives of isonicotinic acid, including this compound, possess significant antimicrobial properties against various bacterial strains.

- Antitumor Activity : Preliminary research suggests potential anticancer effects, where the compound may induce apoptosis in cancer cells by activating specific cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in designing novel treatments for diseases such as cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate significant antibacterial activity, particularly against Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a preclinical study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed:

- Induction of apoptosis in a dose-dependent manner.

- Inhibition of cell proliferation by up to 70% at concentrations above 50 µM.

The mechanism involved activation of the p53 pathway, enhancing expression of pro-apoptotic factors.

Toxicity and Safety Profile

While promising in terms of biological activity, it is essential to consider the toxicity profile:

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

These results underscore the need for careful handling and further investigation into safety before clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and cyano groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its nitro group at the 5-position and cyano group at the 3-position. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Reactivity and Functional Group Influence

Nitro Group Impact : The nitro group in the target compound significantly increases its electrophilicity compared to analogs lacking this substituent (e.g., CAS 64119-42-2). This makes it more reactive in aromatic substitution reactions, particularly in pharmaceutical intermediate synthesis .

Cyano vs. Amino Groups: Replacing the nitro group with an amino group (CAS 99421-19-9) reduces electrophilicity but introduces nucleophilic reactivity, enabling participation in coupling or alkylation reactions .

Bulkier Derivatives: Compounds like CAS 100278-33-9 exhibit reduced solubility in polar solvents due to aromatic and benzylamino groups, limiting their utility in aqueous-phase reactions .

Biological Activity

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS No. 72701-63-4) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H8ClN3O4

- Molecular Weight: 269.64 g/mol

- Structure: The compound features a pyridine ring with various substituents, including a nitro group and a cyano group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity: Studies have shown that derivatives of isonicotinic acid exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness due to its ability to inhibit cell wall synthesis and disrupt metabolic pathways.

- Antitumor Activity: The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation through cell cycle arrest mechanisms.

- Enzyme Inhibition: this compound has shown promise as an inhibitor of specific enzymes involved in disease processes, including certain kinases and phosphatases, which are critical in signaling pathways relevant to cancer and other diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitro-pyridine derivatives, including this compound. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a preclinical study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to:

- Induce apoptosis in a dose-dependent manner.

- Inhibit cell proliferation by up to 70% at concentrations above 50 µM.

The mechanism was linked to the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity studies indicate:

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

These results highlight the need for careful handling and further investigation into the safety profile before clinical application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, and how can intermediates be validated?

- Methodology : Start with a pyridine scaffold and introduce substituents sequentially. For example, nitration of a methyl-substituted pyridine precursor (e.g., methyl 6-chloro-3-picolinate analogs) under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) can yield the nitro group. Validate intermediates via ¹H/¹³C NMR (monitor chemical shifts for nitro and cyano groups) and HPLC-MS (confirm molecular weights). Cross-reference spectral data with structurally similar compounds (e.g., mthis compound in ) to confirm regiochemistry .

Q. What safety protocols are critical for handling this compound during synthesis?

- Methodology : Refer to safety data sheets (SDS) for structurally related nitropyridines (e.g., Ethyl 2-hydroxy-5-nitronicotinate in ). Key steps:

- Use fume hoods to avoid inhalation of nitro-containing vapors.

- Store in airtight containers at –20°C to prevent decomposition.

- Neutralize spills with sand/vermiculite (avoid water to prevent runoff) .

Q. Which spectroscopic techniques are optimal for confirming the compound’s structure?

- Methodology : Combine X-ray crystallography (for absolute configuration; refine using SHELXL in ) with FT-IR (confirm nitro group at ~1530 cm⁻¹) and NMR (¹³C signals for cyano at ~115 ppm). Compare with databases like ChemNet () for analogs to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nitration/chlorination steps during synthesis?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient sites favoring nitration. Validate predictions against experimental yields (e.g., shows nitration trends in pyridine derivatives). Use software like SHELXD ( ) to model steric effects from the methyl group at position 6 .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

- Methodology : If NMR chemical shifts deviate from predicted values (e.g., due to solvent effects or tautomerism):

- Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts.

- Conduct variable-temperature NMR to detect dynamic processes.

- Cross-validate with high-resolution MS and X-ray data ( ) .

Q. How does the steric environment of the 6-methyl group influence reactivity in further functionalization?

- Methodology : Design nucleophilic substitution reactions (e.g., replacing chloro at position 2 with amines). Compare reaction rates with/without the methyl group using kinetic studies (monitor via HPLC). Use molecular docking (AutoDock Vina) to simulate steric hindrance effects. Reference analogs like Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate ( ) to contextualize steric limitations .

Data Analysis & Validation

Q. How should researchers address discrepancies in melting point data across sources?

- Methodology :

- Purify the compound via recrystallization (e.g., ethanol/water).

- Use differential scanning calorimetry (DSC) for precise measurement.

- Cross-check with peer-reviewed databases (e.g., NIST Chemistry WebBook) and avoid non-academic sources (per guidelines) .

Q. What criteria distinguish high-quality crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.